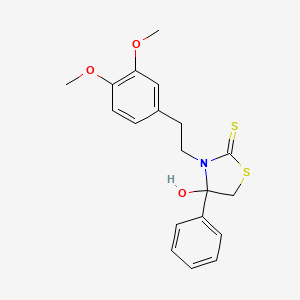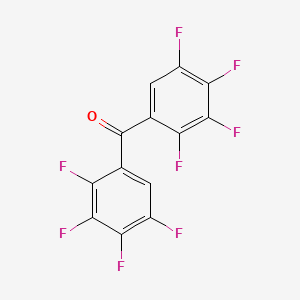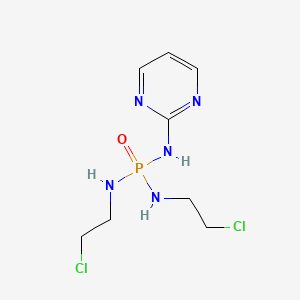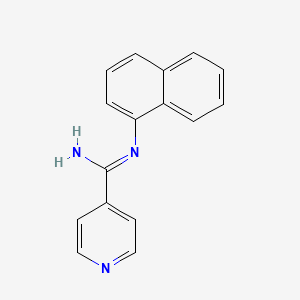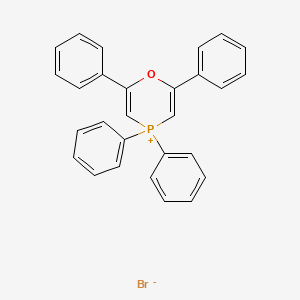
4H-1, 2,4,4,6-tetraphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1, 2,4,4,6-tetraphenyl-, bromide is a specialty chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of four phenyl groups attached to a central 4H-pyran ring, with a bromide ion associated with it. The compound’s structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1, 2,4,4,6-tetraphenyl-, bromide typically involves the reaction of tetraphenylcyclopentadienone with bromine under controlled conditions. The reaction is carried out in an inert solvent such as carbon disulfide or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetraphenylcyclopentadienone} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1, 2,4,4,6-tetraphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of tetraphenylcyclopentadienone derivatives.
Reduction: Formation of tetraphenylcyclopentadienone alcohols.
Substitution: Formation of substituted tetraphenylcyclopentadienone compounds.
Applications De Recherche Scientifique
4H-1, 2,4,4,6-tetraphenyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4H-1, 2,4,4,6-tetraphenyl-, bromide involves its interaction with specific molecular targets and pathways. The compound’s bromide ion can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and facilitate interactions with various biological molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
4H-1, 2,4,4,6-tetraphenyl-, bromide can be compared with other similar compounds such as:
Tetraphenylcyclopentadienone: Lacks the bromide ion but shares the tetraphenyl structure.
Tetraphenylthiopyran: Contains sulfur instead of oxygen in the central ring.
Tetraphenylpyran: Similar structure but without the bromide ion.
The uniqueness of this compound lies in its combination of the bromide ion with the tetraphenyl structure, which imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
21680-84-2 |
|---|---|
Formule moléculaire |
C28H22BrOP |
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
2,4,4,6-tetraphenyl-1,4-oxaphosphinin-4-ium;bromide |
InChI |
InChI=1S/C28H22OP.BrH/c1-5-13-23(14-6-1)27-21-30(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(29-27)24-15-7-2-8-16-24;/h1-22H;1H/q+1;/p-1 |
Clé InChI |
MXEXIGKEWIXEQN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C[P+](C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



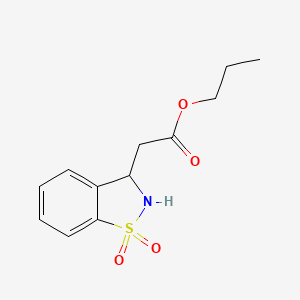
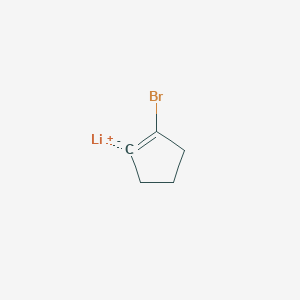

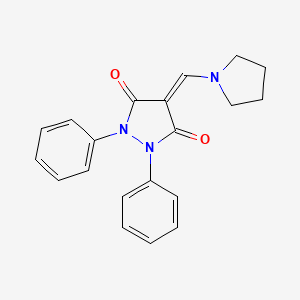

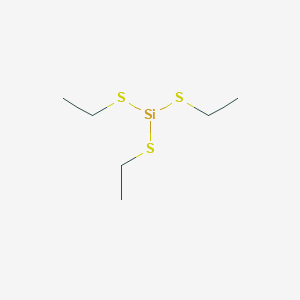
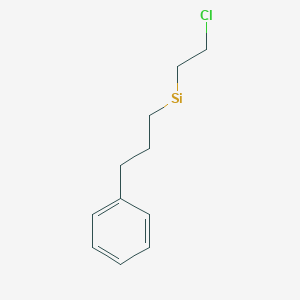
![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
